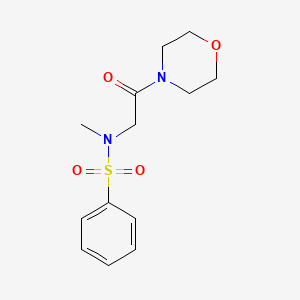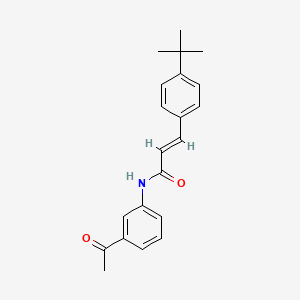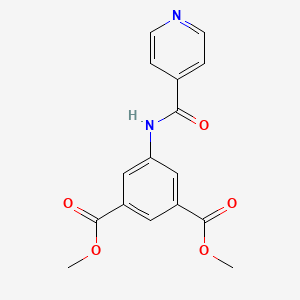
N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide, also known as NMS-873, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. The compound is a potent and selective inhibitor of the AAA+ ATPase p97, which is involved in various cellular processes such as protein degradation, DNA repair, and cell cycle regulation.
Mécanisme D'action
N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide is a potent and selective inhibitor of the AAA+ ATPase p97. The compound binds to the ATPase domain of p97 and inhibits its ATPase activity, which is essential for the function of p97 in various cellular processes such as protein degradation, DNA repair, and cell cycle regulation. Inhibition of p97 by this compound leads to the accumulation of misfolded proteins and the activation of the unfolded protein response, which ultimately results in apoptosis of cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting the function of p97. The compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide in lab experiments include its potency and selectivity for p97, as well as its potential therapeutic applications in cancer treatment. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several future directions for research on N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide. One direction is to further elucidate the mechanism of action of the compound and its effects on other cellular processes besides protein degradation. Another direction is to explore the potential therapeutic applications of this compound in other diseases besides cancer, such as neurodegenerative diseases and viral infections. Finally, there is a need for further optimization of the compound to improve its pharmacokinetic properties and reduce its toxicity in vivo.
Méthodes De Synthèse
The synthesis of N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide involves a multi-step process that starts with the reaction of N-methylmorpholine with ethyl chloroacetate to form N-methyl-N-(2-chloroacetyl)-morpholine. This intermediate is then reacted with sodium benzenesulfinate to form N-methyl-N-(2-benzenesulfonyl)-morpholine. Finally, the target compound this compound is obtained by reacting N-methyl-N-(2-benzenesulfonyl)-morpholine with 2-oxo-ethylamine.
Applications De Recherche Scientifique
N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to induce apoptosis in cancer cells by inhibiting the function of p97, which is essential for the survival and proliferation of cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
N-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-14(11-13(16)15-7-9-19-10-8-15)20(17,18)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEKYGJDLVPCBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCOCC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5714729.png)


![4-[4-(diethylamino)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5714751.png)
![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5714759.png)
![4-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5714763.png)
![(2-chloro-6-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5714794.png)

![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B5714798.png)
![4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5714804.png)
![2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5714815.png)


